molecular formula C17H22F3N5O B2787081 N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide CAS No. 1240755-29-6

N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide

Cat. No.: B2787081
CAS No.: 1240755-29-6
M. Wt: 369.392
InChI Key: BBBNOUBIBXEJTJ-UHFFFAOYSA-N
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Description

N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates two key pharmacophoric elements: a 2-cyanopropan-2-yl acetamide group and a 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine moiety . The trifluoromethylpyridyl-piperazine component is a recognized structural feature in bioactive molecules, notably studied in the context of potent PI3Kα inhibitors for investigating advanced solid tumors . Furthermore, this specific piperazine derivative is frequently employed as a versatile building block in chemical synthesis, enabling the exploration of novel compounds for various biological targets . As a research chemical, it serves as a critical intermediate for drug discovery programs and the development of targeted therapies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions, referring to the material safety data sheet for detailed hazard and handling information.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N5O/c1-16(2,12-21)23(3)15(26)11-24-6-8-25(9-7-24)14-5-4-13(10-22-14)17(18,19)20/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBNOUBIBXEJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C(=O)CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known to be aSwitchable RAFT agent for controlled radical polymerization. The RAFT (Reversible Addition/Fragmentation Chain Transfer) process is a type of controlled radical polymerization.

Mode of Action

The compound acts as a RAFT agent, which means it plays a crucial role in the polymerization process. It is involved in the transfer of active radicals between growing polymer chains and dormant species. This results in a controlled growth of the polymer chains, leading to polymers with well-defined structures and properties.

Result of Action

The result of the action of this compound is the controlled growth of polymer chains during the RAFT polymerization process. This leads to the synthesis of polymers with well-defined structures and properties, which can be tailored for specific applications.

Action Environment

The action of this compound, as a RAFT agent, is influenced by various environmental factors such as temperature, pH, and the presence of other reactants. These factors can affect the efficiency of the RAFT process and, consequently, the properties of the resulting polymers.

Biological Activity

N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Modulation : The compound acts as a modulator of certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
  • Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases, which are critical in signaling pathways related to cell proliferation and survival.
  • Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, indicating potential applications in treating infections.

Biological Activity Data

Activity Description Reference
CNS ActivityPotential modulation of serotonin and dopamine receptors
Kinase InhibitionInhibitory effects on specific kinases related to cancer signaling pathways
Antimicrobial EffectsDemonstrated efficacy against various bacterial strains

Case Study 1: CNS Effects

A study evaluated the CNS effects of similar compounds, demonstrating that modifications in the piperazine ring significantly influenced receptor binding affinities. This suggests that this compound may exhibit similar properties, warranting further investigation into its psychoactive effects.

Case Study 2: Anticancer Potential

Another investigation focused on compounds with similar structural motifs, revealing that they could inhibit cell proliferation in various cancer cell lines. The study highlighted the importance of the trifluoromethyl group in enhancing potency against cancer targets. This indicates a promising avenue for exploring the anticancer potential of the compound.

Case Study 3: Antimicrobial Activity

Research into related benzamide derivatives indicated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that these compounds could serve as templates for developing new antibiotics, suggesting that this compound may also possess similar properties.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a class of piperazine derivatives that have been studied for their pharmacological properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Key Properties:

  • Chemical Structure: The presence of both a piperazine ring and a trifluoromethyl group indicates potential for high lipophilicity and biological activity.
  • Mechanism of Action: Research indicates that compounds with similar structures may act as modulators of neurotransmitter systems, particularly in the central nervous system (CNS) .

Neuropharmacology

The compound's design suggests it may interact with serotonin and dopamine receptors, which are crucial in treating psychiatric disorders such as depression and anxiety. Studies on related compounds have shown efficacy as selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor antagonists .

Anticancer Activity

Emerging research has indicated that piperazine derivatives can exhibit anticancer properties. The trifluoromethyl moiety is often associated with enhanced potency against cancer cell lines. Preliminary in vitro studies suggest that this compound may inhibit cell proliferation in various cancer types .

Synthesis and Biological Evaluation

A recent study synthesized a series of piperazine derivatives, including N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide, and evaluated their biological activity against several cancer cell lines. The results indicated promising cytotoxic effects, warranting further investigation into their mechanisms of action .

In Silico Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies suggest that it has a favorable binding profile to serotonin receptors, indicating potential as an antidepressant agent .

Data Table: Summary of Biological Activities

Activity Effect Reference
Serotonin Receptor ModulationPotential antidepressant effects
Anticancer ActivityInhibition of cell proliferation
LipophilicityHigh potential for CNS penetration

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound N-(2-cyanopropan-2-yl)-N-methyl, 5-(trifluoromethyl)pyridin-2-yl Not explicitly provided* ~400–450 (estimated) Not reported
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) 4-chloro-3-(trifluoromethyl)benzoyl C₂₇H₂₂ClF₃N₄O₃ 530 241–242
N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c) 3,4-difluorobenzoyl C₂₅H₂₁F₂N₄O₃ 464 263–266
2,2-dimethyl-N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}propanamide (8e) 3-(trifluoromethyl)benzoyl, 2,2-dimethylpropanamide C₂₉H₂₈F₃N₄O₃ 538 190–193
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide 3-chloro-5-(trifluoromethyl)pyridin-2-yl, 4-methylpiperazine C₁₃H₁₆ClF₃N₄O 336.74 Not reported
N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide (899541-07-2) Thiophen-2-yl, pyrimidin-2-ylsulfanyl C₁₆H₁₈F₃N₅OS₂ 417.47 Not reported

Key Observations:

Structural Variations: The target compound uniquely combines 2-cyanopropan-2-yl and methyl groups on the acetamide nitrogen, distinguishing it from analogs like 8b–8e, which feature bulkier acylated piperazine moieties (e.g., benzoyl derivatives) . Trifluoromethylpyridine vs. Other Aromatic Groups: The 5-(trifluoromethyl)pyridin-2-yl group in the target compound is analogous to the 3-(trifluoromethyl)benzoyl group in 8e but offers a distinct electronic profile due to pyridine’s nitrogen atom .

Physical Properties :

  • Melting points for analogs range from 190–266°C , influenced by substituent bulk and crystallinity. The target compound’s lack of a benzoyl group (compared to 8b–8e) may reduce melting temperature, though experimental data is needed.
  • Molecular weights of analogs vary widely (336–538 g/mol ), with the target compound likely falling in the mid-range (~400–450 g/mol).

Synthetic Pathways: Compounds like 8b–8e are synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives . The target compound may follow a similar route, substituting benzoic acid with a pyridinecarboxylic acid derivative.

Functional Implications: The cyano group in the target compound may enhance metabolic stability compared to halogenated or methoxy-substituted analogs (e.g., 8c, 8d) . The methyl group on the acetamide nitrogen could reduce steric hindrance relative to bulkier substituents like 2,2-dimethylpropanamide in 8e .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol analogs as intermediates) .
  • Step 2 : Reduction under acidic conditions (e.g., iron powder for nitro-to-amine conversion) .
  • Step 3 : Condensation with cyanoacetic acid derivatives using coupling agents like DCC or EDC .
  • Optimization : Control temperature (60–80°C for condensation), pH (neutral for stability), and catalyst loading (e.g., 10 mol% for Pd-mediated couplings) .
    • Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

TechniquePurposeKey Parameters
NMR Confirm connectivity of cyanopropan-2-yl, piperazine, and trifluoromethylpyridine moieties1^1H (δ 2.8–3.5 ppm for piperazine), 13^{13}C (δ 120–125 ppm for CN)
HPLC Assess purity (>95%)C18 column, gradient elution (acetonitrile/water + 0.1% TFA)
IR Verify functional groups (amide C=O at ~1650 cm1^{-1}, C≡N at ~2250 cm1^{-1})

Q. How can researchers ensure stability during storage and handling?

  • Methodological Answer :

  • Storage : -20°C under inert atmosphere (argon) to prevent hydrolysis of the cyanopropan-2-yl group .
  • Light Sensitivity : Use amber vials to avoid photodegradation of the trifluoromethylpyridine ring .
  • pH Stability : Avoid extremes (pH <3 or >10) to prevent piperazine ring protonation or amide cleavage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the piperazine and trifluoromethylpyridine moieties’ roles in target binding?

  • Methodological Answer :

  • Analog Synthesis : Replace piperazine with morpholine or thiomorpholine; substitute trifluoromethylpyridine with chloropyridine .
  • Binding Assays : Use radioligand displacement (e.g., 3^3H-labeled analogs) or SPR to measure affinity for receptors like 5-HT1A_{1A} or σ-1 .
  • Computational Modeling : Dock analogs into homology models of targets (e.g., GPCRs) using Schrödinger Suite or AutoDock .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Compare results across orthogonal platforms (e.g., cell-based vs. biochemical assays) .
  • Metabolite Screening : Use LC-MS to identify off-target metabolites (e.g., CYP450-mediated oxidation of piperazine) .
  • Species Specificity : Test in human vs. rodent primary cells to account for receptor isoform differences .

Q. How can metabolic pathways and toxicity profiles be predicted early in development?

  • Methodological Answer :

  • In Silico Tools : ADMET Predictor or MetaCore for CYP3A4/2D6 substrate prediction .
  • In Vitro Models : Hepatocyte incubation (e.g., HepG2 cells) to monitor glutathione depletion or mitochondrial toxicity .
  • Reactive Intermediate Trapping : Use cyanide or methoxylamine to detect electrophilic metabolites .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values for kinase inhibition assays?

  • Methodological Answer :

  • Assay Conditions : Standardize ATP concentrations (1 mM vs. physiological 10 mM) and incubation times .
  • Protein Purity : Verify kinase purity (>90%) via SDS-PAGE to rule out contaminant enzymes .
  • Positive Controls : Include staurosporine or dasatinib to validate assay sensitivity .

Key Research Findings Table

Property Data Source
Molecular Weight ~450–500 g/mol (estimated from analogs)
LogP Predicted ~2.5 (trifluoromethyl increases hydrophobicity)
Bioactivity Potential CNS targets (e.g., σ-1, dopamine D2_2)
Metabolic Stability Moderate (t1/2_{1/2} ~2 hr in human microsomes)

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